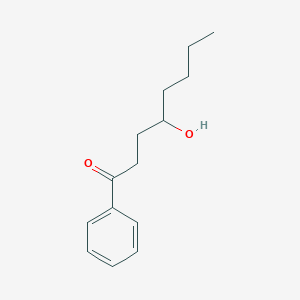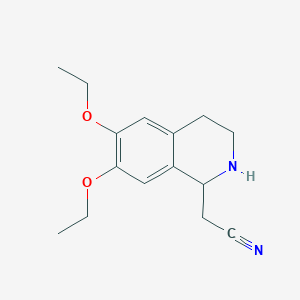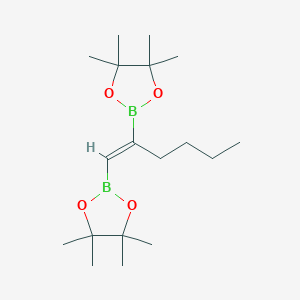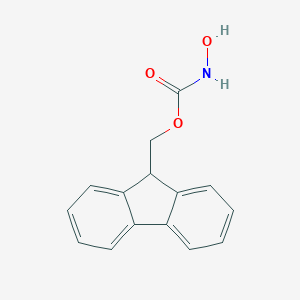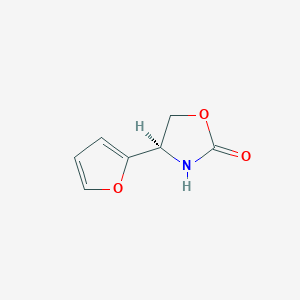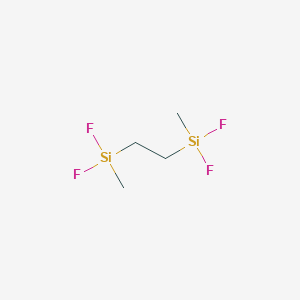
1,2-Bis(methyldifluorosilyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2-Bis(methyldifluorosilyl)ethane” is a chemical compound with the molecular formula C4H10F4Si2 . It has an average mass of 190.287 Da and a monoisotopic mass of 190.025711 Da . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(methyldifluorosilyl)ethane” consists of carbon ©, hydrogen (H), fluorine (F), and silicon (Si) atoms . The InChI representation of its structure is InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Bis(methyldifluorosilyl)ethane” include a molecular weight of 190.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass is 190.02571604 g/mol and its monoisotopic mass is also 190.02571604 g/mol . The topological polar surface area is 0 Ų .
Applications De Recherche Scientifique
Fluorine Doping in Silicon Dioxide Films
“1,2-Bis(methyldifluorosilyl)ethane” is used as a fluorine dopant source in the process of fluorine doping of silicon dioxide films in tetraethylorthosilicate (TEOS)-based plasma enhanced chemical vapor deposition (PECVD) processes . This application is crucial in the semiconductor industry where silicon dioxide films are extensively used.
Synthesis of Other Chemical Compounds
“1,2-Bis(methyldifluorosilyl)ethane” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure and properties make it a valuable compound in various chemical reactions.
Safety and Hazards
When handling “1,2-Bis(methyldifluorosilyl)ethane”, it is advised to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
2-[difluoro(methyl)silyl]ethyl-difluoro-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGMQUJGUHYTHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](C)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(methyldifluorosilyl)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 1,2-bis(methyldifluorosilyl)ethane (FASi-4) as a fluorine dopant source compared to traditional sources like C2F6 in FSG film fabrication?
A1: The research article highlights two main advantages of using FASi-4 over C2F6 for fluorine doping in PECVD FSG films:
- Improved Gap Fill Capability: FSG films deposited using FASi-4 demonstrate superior gap-filling properties compared to those deposited using C2F6 at the same Si-F/Si-O ratio []. This improved gap fill is likely related to the chemical structure of FASi-4 and its interaction with the TEOS precursor during deposition.
- Potential for Enhanced Step Coverage: While not directly demonstrated in the study, the authors suggest that FASi-4 might offer improved step coverage similar to the advantages observed in TEOS-based undoped silica glass films compared to silane-based films []. This potential benefit would be particularly relevant for applications requiring conformal coatings on complex structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
